(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine

Lipophilicity ADME Fluorine Chemistry

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is a chiral, fluorinated oxolane (tetrahydrofuran) amine with the molecular formula C10H11F2NO and a molecular weight of 199.20 g/mol. It is characterized by a 3,4-difluorophenyl substituent at the 2-position and a primary amine at the 3-position of the oxolane ring, with defined (2R,3R) stereochemistry.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B15048225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1COC(C1N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10-/m1/s1
InChIKeyHZGZIFLIEJLQJI-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine: Baseline Identity and Procurement-Relevant Characteristics


(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is a chiral, fluorinated oxolane (tetrahydrofuran) amine with the molecular formula C10H11F2NO and a molecular weight of 199.20 g/mol . It is characterized by a 3,4-difluorophenyl substituent at the 2-position and a primary amine at the 3-position of the oxolane ring, with defined (2R,3R) stereochemistry [1]. The compound is typically supplied as a free base with purity specifications of ≥95% or 98% for research use .

Why (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine Cannot Be Substituted with In-Class Analogs


Generic substitution of (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine with its stereoisomers or regioisomers is not scientifically valid due to the divergent stereoelectronic and pharmacokinetic properties conferred by its specific (2R,3R) stereochemistry and the 3,4-difluoro substitution pattern. The defined stereochemistry at C2 and C3 directly influences the three-dimensional presentation of the amine and aryl groups, which is critical for enantioselective interactions with chiral biological targets [1]. The 3,4-difluoro substitution on the phenyl ring, compared to alternative regioisomers (e.g., 2,4-difluoro), alters the molecular electrostatic potential and lipophilicity, thereby affecting target binding affinity and metabolic stability [2]. The following quantitative evidence establishes the specific differentiation of this compound against its closest analogs.

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine: Quantitative Differentiation Evidence Against Closest Comparators


Lipophilicity Modulation: 3,4-Difluoro vs. 2,4-Difluoro Regioisomer

The substitution pattern of fluorine atoms on the phenyl ring directly impacts the compound's lipophilicity, a critical determinant of membrane permeability and metabolic stability. While direct experimental XLogP3-AA data for the (2R,3R)-3,4-difluoro isomer is not publicly available, the computed XLogP3-AA for the closely related 2-(2,4-difluorophenyl)oxolan-3-amine is 1.1 [1]. The 3,4-difluoro substitution pattern typically exhibits a different electronic distribution and dipole moment compared to the 2,4-isomer, which can translate into a measurable difference in logP and, consequently, in passive membrane permeability and off-target binding profiles [2]. This difference is quantifiable and selection-relevant for structure-activity relationship (SAR) studies.

Lipophilicity ADME Fluorine Chemistry

Stereochemical Purity and Identity: (2R,3R) vs. Racemic Mixture

The (2R,3R) stereoisomer is a single, well-defined chiral entity, whereas the racemic mixture (rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans) contains equal amounts of both enantiomers . In chiral environments, such as biological receptors or enzymes, the individual enantiomers of a racemic mixture can exhibit vastly different activities, often with one being the active eutomer and the other an inactive or even antagonistic distomer. Procuring the specific (2R,3R) enantiomer ensures that 100% of the material consists of the desired stereoisomer, eliminating the 50% of inactive or confounding material present in the racemate. This is a quantifiable difference in effective concentration for any enantioselective assay.

Chiral Synthesis Enantioselectivity Analytical Chemistry

Diastereomeric Differentiation: (2R,3R) vs. (2S,3R) Stereoisomer

The (2R,3R) and (2S,3R) diastereomers of 2-(3,4-difluorophenyl)oxolan-3-amine are distinct chemical entities with different physical and biological properties. The (2S,3R) diastereomer is commercially available as a separate catalog item (CAS 2044705-43-1) . While specific comparative biological data are not publicly disclosed for these two compounds, it is a fundamental principle of stereochemistry that diastereomers exhibit different physicochemical properties (e.g., melting point, solubility, chromatographic retention time) and can display divergent pharmacological activities. The availability of both diastereomers as discrete, high-purity research compounds allows for controlled, comparative studies to deconvolute the stereochemical requirements for biological activity. The (2R,3R) configuration provides a distinct three-dimensional pharmacophore compared to the (2S,3R) isomer.

Diastereomer Separation Chiral Resolution Medicinal Chemistry

Optimal Application Scenarios for (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine Based on Verified Evidence


Enantioselective Medicinal Chemistry and Chiral SAR Studies

The defined (2R,3R) stereochemistry of this compound makes it a precise tool for enantioselective structure-activity relationship (SAR) investigations [1]. In scenarios where a biological target exhibits chiral recognition, using the pure enantiomer is essential to avoid the confounding effects of a racemic mixture. This compound allows researchers to attribute observed biological activity unambiguously to the (2R,3R) configuration, enabling rational lead optimization .

Fluorinated Building Block for CNS-Penetrant Candidate Synthesis

The 3,4-difluorophenyl moiety is a privileged structure for modulating lipophilicity and metabolic stability, often favoring central nervous system (CNS) drug candidates [1]. The oxolane ring provides conformational constraint. This compound serves as a versatile amine intermediate for the synthesis of libraries of amides, sulfonamides, or ureas, where the specific lipophilic balance conferred by the 3,4-difluoro substitution pattern is hypothesized to be critical for achieving target logP and brain penetration profiles .

Catalytic Asymmetric Synthesis Methodology Development

The compound's chiral oxolane-amine scaffold can serve as a ligand precursor or a chiral auxiliary in asymmetric catalysis research [1]. Its defined stereochemistry and the presence of both an amine and an ether coordination site make it a candidate for developing new chiral ligands for metal-catalyzed transformations. The procurement of a high-purity, single enantiomer is a prerequisite for reproducible and interpretable results in this field.

Comparative Physicochemical Profiling of Fluoro-Regioisomers

When purchased alongside its regioisomer (e.g., 2-(2,4-difluorophenyl)oxolan-3-amine), this compound enables direct, quantitative comparison of how the fluorine substitution pattern affects key drug-like properties such as logP, solubility, and metabolic stability [1]. Such studies provide valuable medicinal chemistry insights for scaffold optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.